REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]3[CH:16]=[CH:15][CH:14]=[CH:13][C:7]3=[CH:8][CH:9]=2)[N:4]=1.CC[OH:20]>C1COCC1.O.[N+]([O-])([O-])=O.[Ag+]>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]3[CH:13]=[CH:14][CH:15]=[CH:16][C:6]3=2)[CH:11]=[CH:12][C:3]=1[CH:2]=[O:20] |f:4.5|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
DCM (5 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (5 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=C3C(=C12)C=CC=C3)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |